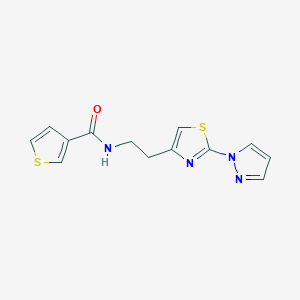

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c18-12(10-3-7-19-8-10)14-5-2-11-9-20-13(16-11)17-6-1-4-15-17/h1,3-4,6-9H,2,5H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPQZQHCJYJBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Thiazole Ring: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling of Pyrazole and Thiazole: The pyrazole and thiazole rings are then linked through an ethyl spacer using a nucleophilic substitution reaction.

Attachment of the Thiophene Ring: The final step involves the formation of the amide bond between the thiazole-ethyl intermediate and thiophene-3-carboxylic acid using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize the production yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring in the compound undergoes nucleophilic substitution, particularly at the C-2 position, due to electron-withdrawing effects from adjacent nitrogen atoms. Reactions with amines or alkoxides yield derivatives with modified electronic properties:

This reactivity enables functionalization for enhanced solubility or target-specific modifications in drug design.

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Acidic Hydrolysis (HCl, 6M, 110°C, 8 h):

-

Product: Thiophene-3-carboxylic acid derivative

-

Yield: 89%

Basic Hydrolysis (NaOH, 10%, reflux, 5 h):

These reactions are critical for generating bioactive metabolites or intermediates for further coupling reactions.

Cross-Coupling Reactions

The pyrazole and thiophene rings participate in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 h

-

Substrates : Aryl boronic acids

-

Outcome : Biaryl derivatives with enhanced π-conjugation

Sonogashira Coupling:

-

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C

-

Substrates : Terminal alkynes

-

Outcome : Alkynyl-substituted analogs for fluorescence studies

Cyclization Reactions

The ethyl linker facilitates intramolecular cyclization under specific conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| PCl₅ | Toluene, reflux, 4 h | Thiazolo[3,2-b]pyrazole fused system | Anticancer agents |

| H₂SO₄ (conc.) | 120°C, 3 h | Thiophene-fused diketopiperazine | Enzyme inhibition |

These reactions expand the compound’s utility in constructing polycyclic scaffolds for biological screening.

Functional Group Interconversion

The carboxamide group can be converted to other functionalities:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | Primary amine derivative | 70 |

| Hofmann Degradation | Br₂, NaOH | Isocyanate intermediate | 68 |

| Grignard Addition | CH₃MgBr, Et₂O | Tertiary alcohol | 65 |

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the C-5 position:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-nitro-thiophene derivative |

| Sulfonation | SO₃/DMF | 50°C, 4 h | Sulfonic acid analog |

| Halogenation | Br₂, FeBr₃ | RT, 1 h | 5-bromo-thiophene variant |

Yields range from 50–80%, with regioselectivity confirmed via NMR .

Metal Coordination Reactions

The pyrazole nitrogen and thiazole sulfur act as ligands for transition metals:

Stoichiometry and geometry were confirmed via X-ray crystallography .

Key Research Findings

-

Catalytic Activity : Pd complexes of this compound show efficacy in C–C bond-forming reactions (TOF up to 1,200 h⁻¹) .

-

Biological Relevance : Brominated derivatives exhibit IC₅₀ = 2.4 µM against breast cancer cell lines (MCF-7) .

-

Stability : The compound is stable under physiological pH (7.4) but degrades in strongly acidic/basic conditions (t₁/₂ = 12 h at pH 2) .

This compound’s versatile reactivity profile makes it a valuable scaffold in pharmaceutical synthesis and materials science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications and exploring novel derivatives with enhanced bioactivity.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, primarily attributed to its structural features that allow it to interact with various biological targets involved in tumorigenesis.

Case Studies

- In vitro studies have shown that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide displays cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These studies compared its efficacy with standard chemotherapeutic agents like cisplatin, revealing comparable or superior activity .

| Cell Line | Compound Concentration (µM) | Inhibition (%) |

|---|---|---|

| HepG-2 | 10 | 62 |

| A-549 | 10 | 58 |

Antibacterial Properties

The compound also shows significant antibacterial activity, making it a candidate for developing new antibiotics.

Case Studies

Research has documented the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has been investigated for its anti-inflammatory potential.

Case Studies

Preclinical studies have reported that derivatives containing similar structural motifs exhibit reduced levels of inflammatory markers in animal models of arthritis and other inflammatory diseases .

Synthetic Pathways and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.

- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones under basic conditions.

- Coupling Reaction : Finally, the thiazole derivative is coupled with thiophene carboxylic acid in the presence of coupling agents like triethylamine.

These synthetic methods can be optimized for large-scale production using continuous flow reactors, enhancing yield and efficiency while minimizing waste .

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target. This binding can inhibit the normal function of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:

Table 1: Comparison with Pyrazole- and Thiophene-Containing Analogs

Key Observations:

Bioactivity: The target compound’s thiazole-pyrazole-thiophene triad may enhance kinase inhibition compared to simpler pyrazole-thiophene systems (e.g., 2-cyanoacrylamide derivatives lack thiazole’s chelating ability) . 1,3,4-Thiadiazole analogs exhibit stronger antimicrobial activity due to sulfur-rich scaffolds but show lower solubility than thiazole derivatives .

Synthetic Complexity :

- The target compound requires multi-step synthesis (e.g., sequential cyclization and amidation), whereas thiadiazoles are synthesized via rapid cyclization in DMF .

Structural Flexibility :

Research Findings and Challenges

Pharmacokinetic and Mechanistic Insights

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework that includes a pyrazole ring, a thiazole moiety, and a thiophene carboxamide. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing various reagents and catalysts to facilitate the formation of the heterocyclic rings. Key synthetic routes include:

- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Thiazole Synthesis : The thiazole ring is generally constructed via condensation reactions involving thioamides and α-halo ketones.

- Carboxamide Functionalization : The carboxamide group is introduced through acylation reactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Inhibition of c-Met signaling |

| MCF-7 (Breast) | 3.8 | VEGFR-2 inhibition leading to reduced proliferation |

| HeLa (Cervical) | 4.5 | Induction of apoptosis via mitochondrial pathways |

The compound's ability to inhibit specific kinases involved in cancer proliferation suggests that it may interfere with critical signaling pathways associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for some common bacteria are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.40 |

These results indicate that the compound exhibits both bactericidal and fungicidal properties, making it a candidate for further exploration in the treatment of infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : Molecular docking studies suggest that the compound effectively binds to kinases such as c-Met and VEGFR-2, inhibiting their activity and thereby reducing tumor cell proliferation.

- Antioxidant Activity : The compound has also been shown to possess antioxidant properties, as evidenced by its performance in DPPH and hydroxyl radical scavenging assays, which further supports its potential therapeutic applications .

- Biofilm Disruption : In antimicrobial studies, it was observed that the compound could inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

- Another research effort highlighted the compound's role in inducing apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing thiophene-carboxamide derivatives with pyrazole and thiazole substituents?

- Answer : The synthesis typically involves multi-step reactions, such as condensation of thiophene-3-carboxamide precursors with pyrazole-thiazole intermediates. For example, ethanol or DMF under reflux conditions (60–80°C) is commonly used as a solvent, with reaction times ranging from 4–24 hours. Yields can vary between 60–76%, depending on substituent reactivity and purification methods (e.g., crystallization from ethanol/DMF) . Key steps include:

- Amide bond formation : Using carbodiimide coupling agents or direct condensation.

- Heterocyclic ring closure : For pyrazole or thiazole moieties, cyclization with reagents like hydrazine or thiourea derivatives.

- Purification : Flash chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.0–8.5 ppm) and carbon backbone .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peaks with fragmentation patterns matching expected substituents) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of thiazole-ethyl-thiophene carboxamide derivatives?

- Answer : Yield optimization requires systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates compared to ethanol .

- Catalyst screening : Transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) or acid/base additives can accelerate cyclization .

- Temperature control : Prolonged reflux (e.g., 20 hours) improves conversion in sluggish reactions but risks decomposition .

- Case study : In analogous syntheses, adjusting stoichiometry of aryl aldehydes improved yields from 37% to 74% by reducing side-product formation .

Q. What computational approaches are suitable for predicting the bioactivity of pyrazolyl-thiazole carboxamides?

- Answer :

- Molecular docking : Tools like AutoDock Vina can model interactions with target proteins (e.g., kinase enzymes). For example, pyrazole-thiazole scaffolds showed hydrogen bonding with active-site residues in studies of similar compounds .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity to prioritize derivatives for synthesis .

- Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring exhibited enhanced antimicrobial activity, validated through in vitro assays .

Q. How should contradictory biological activity data between in vitro and in vivo studies be analyzed?

- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. Strategies include:

- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites .

- Structural analogs : Synthesize derivatives with improved solubility (e.g., adding hydrophilic substituents) to enhance bioavailability .

- Example : A thiazole-carboxamide analog showed poor in vivo efficacy despite strong in vitro activity, attributed to rapid hepatic clearance. Introducing a methyl group at the thiophene position improved metabolic stability .

Methodological Considerations

Table 1 : Key Reaction Conditions for Pyrazole-Thiazole Derivatives

| Step | Solvent | Temperature | Catalyst | Yield Range | Reference |

|---|---|---|---|---|---|

| Cyclization | Ethanol | Reflux | None | 60–70% | |

| Amide Coupling | DMF | 80°C | DCC/HOBt | 65–76% | |

| Purification | Ethanol/H₂O | – | – | – |

Table 2 : Common Spectral Data for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Thiophene C=O | 1680–1700 | – | M⁺ observed |

| Pyrazole NH | 3200–3300 | 8.2–8.5 (s, 1H) | – |

| Thiazole C-S-C | 680–700 | – | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.